(4-Iodophenyl)hydrazine hydrochloride
Overview
Description
(4-Iodophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H7IN2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with an iodine atom at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Iodophenyl)hydrazine hydrochloride typically involves the reaction of 4-iodoaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:
4-Iodoaniline+Hydrazine hydrate+Hydrochloric acid→(4-Iodophenyl)hydrazine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of 4-iodoaniline followed by reduction with hydrazine hydrate. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylhydrazines.
Scientific Research Applications
(4-Iodophenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)hydrazine hydrochloride involves its ability to form stable complexes with various substrates. It can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is due to the presence of the hydrazine group, which can donate electron density to form covalent bonds with electrophiles.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
Uniqueness
(4-Iodophenyl)hydrazine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other halogen-substituted phenylhydrazines. The iodine atom increases the compound’s molecular weight and can influence its electronic properties, making it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
(4-iodophenyl)hydrazine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGQZFXOUDOZCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)I.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62830-55-1 | |
Record name | 4-Iodophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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